[5-(2-Aminoethyl)-2-thienyl](3-thienyl)methanone hydrobromide
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Overview
Description
5-(2-Aminoethyl)-2-thienylmethanone hydrobromide is a chemical compound belonging to the class of thienyl compounds It is characterized by the presence of a thienyl group attached to an aminoethyl side chain and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide typically involves the following steps:
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Formation of the Thienyl Intermediate: : The initial step involves the synthesis of the thienyl intermediate. This can be achieved through the reaction of thiophene with appropriate reagents to introduce the aminoethyl group at the 2-position.
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Coupling Reaction: : The thienyl intermediate is then coupled with a 3-thienylmethanone derivative. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the desired product.
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Hydrobromide Formation: : The final step involves the conversion of the free base to its hydrobromide salt. This is typically done by treating the compound with hydrobromic acid in an appropriate solvent.
Industrial Production Methods
Industrial production of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the reduction of the methanone group to an alcohol.
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Substitution: : The compound can undergo substitution reactions, particularly at the aminoethyl group. Common reagents for these reactions include alkyl halides or acyl chlorides, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Substituted aminoethyl derivatives
Scientific Research Applications
Chemistry
In chemistry, 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding due to its structural similarity to naturally occurring molecules.
Medicine
In medicine, 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide is explored for its potential therapeutic effects. It has been investigated for its role in modulating neurotransmitter systems, which could have implications for the treatment of neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide
- 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide
- 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide
Uniqueness
Compared to similar compounds, 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[5-(2-aminoethyl)thiophen-2-yl]-thiophen-3-ylmethanone;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS2.BrH/c12-5-3-9-1-2-10(15-9)11(13)8-4-6-14-7-8;/h1-2,4,6-7H,3,5,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIYGYVQSTUSGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)C2=CC=C(S2)CCN.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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